4-ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate

Description

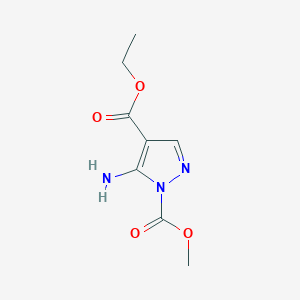

4-Ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate is a pyrazole-derived compound featuring a heterocyclic core with two nitrogen atoms at positions 1 and 2. The molecule is substituted with an amino group at position 5 and two ester groups: a methyl ester at position 1 and an ethyl ester at position 3.

Properties

IUPAC Name |

4-O-ethyl 1-O-methyl 5-aminopyrazole-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-7(12)5-4-10-11(6(5)9)8(13)14-2/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQNMVZXPBNFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208910 | |

| Record name | 4-Ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220131-59-9 | |

| Record name | 4-Ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220131-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques like crystallization and chromatography, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4-ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 5-Amino-1H-Pyrazole-1,4-Dicarboxylate (CAS 80173-32-6)

- Structural Differences : The diethyl analog replaces the methyl and ethyl esters in the target compound with two ethyl groups at positions 1 and 4.

- Synthesis: Commercially available (5 suppliers listed in ), suggesting standardized synthesis routes, likely involving esterification of pyrazole-1,4-dicarboxylic acid with ethanol.

- Physicochemical Properties: Solubility: Higher lipophilicity compared to the mixed ester variant due to bulkier ethyl groups, favoring solubility in organic solvents like dichloromethane or ethyl acetate.

- Applications: Used as a building block for pharmaceuticals or agrochemicals due to its amino group’s nucleophilic reactivity .

Ethyl 2-Formyl-4,4'-Propylpyrrole-3,5-Dicarboxylate

- Structural Differences: A pyrrole derivative (one nitrogen atom in the ring) with formyl and propyl substituents, contrasting with the pyrazole core and amino-ester functionality of the target compound.

- Synthesis : Prepared via sulfonyl chloride-mediated formylation of a pyrrole precursor ().

- Key Properties :

1-tert-Butyl 4-Ethyl 5-Oxoazocane-1,4-Dicarboxylate

- Structural Differences : An eight-membered azocane ring with a ketone and mixed esters (tert-butyl and ethyl), differing markedly from the planar pyrazole system.

- Synthesis : Synthesized via BF3-catalyzed addition of ethyl diazoacetate to a cyclic ketone, yielding a 32% isolated product ().

- Key Properties :

Comparative Data Table

| Compound | Core Structure | Substituents | Synthesis Method | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 4-Ethyl 1-methyl 5-amino-1H-pyrazole-1,4-dicarboxylate | Pyrazole | 5-Amino, 1-Me, 4-Et esters | Likely cyclocondensation | N/A | Intermediate, drug discovery |

| Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate | Pyrazole | 5-Amino, 1,4-diethyl esters | Commercial esterification | N/A | Chemical synthesis |

| Ethyl 2-formyl-4-propylpyrrole-3,5-dicarboxylate | Pyrrole | 2-Formyl, 4-propyl, 3,5-Et esters | Sulfonyl chloride reaction | N/A | Porphyrin precursors |

| 1-tert-Butyl 4-ethyl 5-oxoazocane-1,4-dicarboxylate | Azocane | 5-Keto, 1-t-Bu, 4-Et esters | Diazoacetate/BF3 catalysis | 32 | Macrocyclic pharmaceuticals |

Research Implications and Challenges

- Synthetic Challenges : The mixed ester configuration in the target compound may require precise stoichiometric control to avoid diethyl or dimethyl byproducts.

- Structural Analysis: Tools like SHELX () are critical for resolving crystallographic details, particularly for assessing hydrogen-bonding networks involving the amino group.

- Functionalization Potential: The amino group in the target compound offers a site for further derivatization (e.g., acylation or alkylation), distinguishing it from non-amino analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.